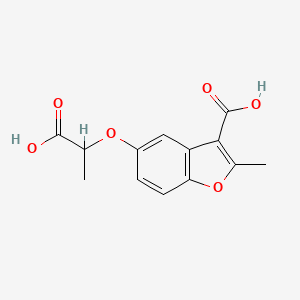

5-(1-Carboxyethoxy)-2-methyl-1-benzofuran-3-carboxylic acid

Description

Properties

IUPAC Name |

5-(1-carboxyethoxy)-2-methyl-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O6/c1-6-11(13(16)17)9-5-8(3-4-10(9)19-6)18-7(2)12(14)15/h3-5,7H,1-2H3,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDJZAKFLBOEMNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OC(C)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Carboxyethoxy)-2-methyl-1-benzofuran-3-carboxylic acid typically involves the reaction of 2-methylbenzofuran with ethyl chloroformate in the presence of a base, followed by hydrolysis to yield the desired product. The reaction conditions often include:

Solvent: Dichloromethane or tetrahydrofuran

Base: Triethylamine or pyridine

Temperature: Room temperature to reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-(1-Carboxyethoxy)-2-methyl-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the carboxyethoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium

Reduction: Hydrogen gas with palladium on carbon

Substitution: Sodium hydride in dimethylformamide

Major Products

Oxidation: Formation of carboxylic acids or ketones

Reduction: Formation of alcohols or alkanes

Substitution: Formation of ethers or esters

Scientific Research Applications

5-(1-Carboxyethoxy)-2-methyl-1-benzofuran-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(1-Carboxyethoxy)-2-methyl-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Benzofuran Derivatives

Structural and Functional Group Analysis

Substituent Effects on Solubility and Lipophilicity: The 1-carboxyethoxy group in the target compound introduces a polar carboxylic acid side chain, enhancing water solubility compared to lipophilic groups like the 4-fluorophenyl methoxy in BC04869 . Ester derivatives (e.g., ethyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate) exhibit higher XLogP3 values (2.7 vs. ~1–2 for carboxylic acids), indicating greater lipophilicity .

The phenyl group in 5-methoxy-2-phenyl-1-benzofuran-3-carboxylic acid adds steric bulk, which may hinder interactions with biological targets compared to smaller substituents .

Biological Activity

5-(1-Carboxyethoxy)-2-methyl-1-benzofuran-3-carboxylic acid (CAS No. 314745-57-8) is a synthetic organic compound belonging to the benzofuran class, characterized by its unique molecular structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H12O6

- Molar Mass : 264.23 g/mol

- Density : 1.411 g/cm³ (predicted)

- Boiling Point : 486.4 °C (predicted)

- pKa : 3.17 (predicted)

| Property | Value |

|---|---|

| Molecular Formula | C13H12O6 |

| Molar Mass | 264.23 g/mol |

| Density | 1.411 g/cm³ |

| Boiling Point | 486.4 °C |

| pKa | 3.17 |

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2-methylbenzofuran with ethyl chloroformate in the presence of a base such as triethylamine or pyridine, followed by hydrolysis. The reaction conditions often include:

- Solvent : Dichloromethane or tetrahydrofuran

- Temperature : Room temperature to reflux conditions

This synthetic route allows for the efficient production of the compound, which is crucial for subsequent biological evaluations.

Biological Activity

Research into the biological activity of this compound has revealed several promising applications:

Antimicrobial Properties

Studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antimicrobial agents.

Anticancer Potential

Preliminary research has explored the anticancer properties of this compound, with findings indicating that it may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell growth and apoptosis.

The biological effects of this compound are believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. This interaction can lead to alterations in cellular functions, contributing to its observed antimicrobial and anticancer activities.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Antimicrobial Activity Study :

- A study published in a peer-reviewed journal demonstrated that this compound inhibited the growth of E. coli and S. aureus at concentrations as low as 50 µg/mL, highlighting its potential as a new antimicrobial agent .

- Anticancer Research :

-

Mechanistic Insights :

- Research exploring the molecular mechanisms indicated that the compound may inhibit specific kinases involved in cell cycle regulation, further supporting its potential use in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.